molecular formula C8H18N2 B159582 1-Isopropylpiperidin-4-amine CAS No. 127285-08-9

1-Isopropylpiperidin-4-amine

Cat. No. B159582
CAS RN: 127285-08-9
M. Wt: 142.24 g/mol
InChI Key: ZRQQXFMGYSOKDF-UHFFFAOYSA-N
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Description

1-Isopropylpiperidin-4-amine, also known as 4-Amino-1-isopropylpiperidine, is an organic compound with the molecular formula C8H18N2 . It is a liquid at room temperature and should be stored in a dark place under an inert atmosphere .


Synthesis Analysis

Piperidine derivatives, including 1-Isopropylpiperidin-4-amine, are important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various intra- and intermolecular reactions lead to the formation of various piperidine derivatives .


Molecular Structure Analysis

1-Isopropylpiperidin-4-amine contains a total of 28 bonds, including 10 non-H bonds, 1 rotatable bond, 1 six-membered ring, 1 primary amine (aliphatic), and 1 tertiary amine (aliphatic) .


Chemical Reactions Analysis

Piperidine derivatives, including 1-Isopropylpiperidin-4-amine, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical And Chemical Properties Analysis

1-Isopropylpiperidin-4-amine has a molecular weight of 142.24 . It is a liquid at room temperature and should be stored in a dark place under an inert atmosphere .

Scientific Research Applications

Synthesis and Characterization

  • Degradable Poly(β-amino esters)

    Poly(β-aminoesters) were synthesized using secondary amines like 4,4‘-trimethylenedipiperidine, showing potential in biodegradable materials and medical applications due to their noncytotoxic nature (Lynn & Langer, 2000).

  • Protective Group in Amine Synthesis

    1-Isopropylallyloxycarbonyl (IPAoc), a derivative of 1-Isopropylpiperidin-4-amine, has been used as a protective group in the synthesis of peptides, showing its utility in organic synthesis and pharmaceutical applications (Minami, Yuhara, & Tsuji, 1987).

  • Fluorescence Enhancement in Chemical Studies

    The introduction of N-phenyl substituents to amines like 1-Isopropylpiperidin-4-amine enhances fluorescence, making them useful in photochemical studies (Yang, Chiou, & Liau, 2002).

Biological and Pharmaceutical Applications

  • Antifungal Agent Synthesis

    4-Aminopiperidines, structurally related to 1-Isopropylpiperidin-4-amine, have been synthesized and evaluated for antifungal activity, indicating their potential as novel antifungal agents (Krauss et al., 2021).

  • Neurotropic Activity Study

    Research on derivatives of 1-Isopropylpiperidin-4-amine, like pyrrolopyrimidin-4-ones, has revealed neurotropic activity, which can be valuable in the development of new neuroactive drugs (Zaliznaya et al., 2020).

Safety And Hazards

The safety information for 1-Isopropylpiperidin-4-amine includes the GHS02 and GHS05 pictograms . The hazard statements include H314 and H226 . Precautionary statements include P210, P280, P370+P378, P303+P361+P353, P304+P340+P310, and P305+P351+P338+P310 .

Future Directions

Piperidines, including 1-Isopropylpiperidin-4-amine, play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years , indicating a strong interest in this field. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-propan-2-ylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-7(2)10-5-3-8(9)4-6-10/h7-8H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQQXFMGYSOKDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390339
Record name 1-isopropylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropylpiperidin-4-amine

CAS RN

127285-08-9
Record name 1-(1-Methylethyl)-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127285-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-isopropylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(propan-2-yl)piperidin-4-amine
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Synthesis routes and methods I

Procedure details

To 4.8 g (1-Isopropyl-piperidin-4-yl)-carbamic acid tert-butyl ester in 15 mL methanol, 20 mL methanolic hydrochloric acid (8 M) were added and the mixture was stirred for 16 h. Removal of the solvent under reduced pressure, followed by removal of residual volatiles by twice coevaporating with toluene, gave the product. Yield: 5.42 g MS (ES+): m/e=143.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The crude product (6.32 g) containing benzyl(1-isopropylpiperidin-4-yl)carbamate obtained in Example 382-(1) is dissolved in ethanol (100 ml), and thereto is added 10% palladium on carbon (600 mg), and the mixture is stirred at ambient temperature under hydrogen atmosphere overnight. The insoluble materials are removed by filtration, and the filtrate is concentrated under reduced pressure, and subjected to azeotropic distillation with toluene. The resulting residue is purified by NH-silica gel column chromatography (eluent: n-hexane/ethyl acetate=1/1, then chloroform/methanol=20/1, and further 10/1) to give 4-amino-1-isopropylpiperidine (1.90 g). The resulting 4-amino-1-isopropylpiperidine is treated with 4N hydrogen chloride in dioxane to give 4-amino-1-isopropylpiperidine dihydrochloride.
[Compound]
Name
crude product
Quantity
6.32 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
600 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

t-Butyl-1-isopropylpiperidin-4-ylcarbamate (2.64 g, 10.9 mmol) obtained in Preparation Example (2-iii-1) was dissolved in methanol (20 ml) in a 250 ml vessel at 0° C., and trifluoroacetic acid (TFA; 4.06 ml, 54.5 mmol, 5 eq.) was slowly added thereto while stirring. The resulting mixture was reacted for 18 hrs. After the completion of reaction, the reaction product was concentrated under reduced pressure, subjected to azeotropic distillation with CHCl3 3 times, basified with 2N aqueous KOH solution (20 ml) and extracted with CHCl3 3 times. The organic layer was separated, washed with brine, dried, filtered and distilled under reduced pressure to obtain 1.23 g of the title compound as yellow oil (yield 79.3%).
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
4.06 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
79.3%

Synthesis routes and methods IV

Procedure details

Synthesized according to the method of reagent preparation 9 by using acetone and 1,1-dimethylethyl piperidin-4-ylcarbamate. MS (EI) for C8H18N2: 143 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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